3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cinnamyl chloride with thiourea to form cinnamylthiourea. This intermediate is then reacted with furan-2-carbaldehyde and phenylhydrazine in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to scale up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazoles or furans.
Scientific Research Applications
3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. It may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
- 3-(allylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
- 3-(methylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
Uniqueness
3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is unique due to the presence of the cinnamylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
3-(furan-2-yl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-3-9-17(10-4-1)11-8-16-26-21-23-22-20(19-14-7-15-25-19)24(21)18-12-5-2-6-13-18/h1-15H,16H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIHZLRHXZNDQL-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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